molecular formula C12H14Cl3NO4S B563961 Florfenicol Chloro Analogue CAS No. 1322625-10-4

Florfenicol Chloro Analogue

Cat. No. B563961
CAS RN: 1322625-10-4
M. Wt: 374.657
InChI Key: JDISIWJQLYRKTJ-QVDQXJPCSA-N
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Description

Florfenicol Chloro Analogue is an analogue of Florfenicol . It is used for proteomics research . The molecular formula of Florfenicol Chloro Analogue is C12H14Cl3NO4S and the molecular weight is 374.67 .


Molecular Structure Analysis

The molecular structure of Florfenicol Chloro Analogue is represented by the formula C12H14Cl3NO4S . The exact structure can be found in scientific databases or chemical suppliers .

Mechanism of Action

Florfenicol, the parent compound of Florfenicol Chloro Analogue, works by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis . It’s effective against a variety of Gram-positive and Gram-negative bacterial groups . It’s likely that the Chloro Analogue has a similar mechanism of action.

Safety and Hazards

Florfenicol Chloro Analogue should not be released into the environment . It’s harmful if swallowed, in contact with skin, or if inhaled . It’s also suspected of damaging fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of nanozymes, which are more advantageous to replace natural enzymes, has increased the applications of chemiluminescence immunoassay . A flow injection chemiluminescence immunoassay based on Ni/Co metal–organic framework (Ni/Co-MOF) nanozymes was developed, which can quickly and highly sensitively detect Florfenicol . This could potentially be applied to Florfenicol Chloro Analogue in the future. Continuous monitoring of antibiotic resistance profiles is also needed .

properties

IUPAC Name

2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISIWJQLYRKTJ-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CCl)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CCl)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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